2-Cyclopropylfuran-3-carboxylic acid
Overview
Description
2-Cyclopropylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of furan, a heterocyclic aromatic organic compound, and features a cyclopropyl group attached to the furan ring at the 2-position and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of cyclopropyl-substituted furan derivatives under acidic conditions. Another approach involves the oxidation of cyclopropyl-substituted furan derivatives using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylfuran-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of cyclopropyl-substituted furan derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Cyclopropylfuran-3-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-Cyclopropylfuran-3-carboxylic acid is similar to other furan derivatives, such as 2,5-dimethylfuran-3-carboxylic acid and 2-ethylfuran-3-carboxylic acid. its unique cyclopropyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the cyclopropyl group can influence the compound's stability, reactivity, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid
2-Ethylfuran-3-carboxylic acid
2-Methylfuran-3-carboxylic acid
2-Propylfuran-3-carboxylic acid
Properties
IUPAC Name |
2-cyclopropylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAHSGVCRCIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-51-6 | |
Record name | 2-cyclopropylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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